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PIM1/2 Kinase Inhibitor VI -

PIM1/2 Kinase Inhibitor VI

Catalog Number: EVT-12582286
CAS Number:
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PIM1/2 Kinase Inhibitor VI is a compound that selectively inhibits PIM1 and PIM2 kinases, which are part of the PIM family of serine/threonine kinases. These kinases play crucial roles in various cellular processes, including cell survival, proliferation, and differentiation. The inhibition of PIM kinases has been associated with therapeutic potential in cancer treatment and other diseases characterized by dysregulated cell growth.

Source

The compound was developed through a series of synthetic modifications aimed at enhancing selectivity and potency against PIM kinases. Research has shown that PIM1/2 Kinase Inhibitor VI is derived from a structural class of inhibitors that target the ATP-binding pocket of PIM kinases, leveraging unique features of their active sites to improve selectivity over other kinases .

Classification

PIM1/2 Kinase Inhibitor VI is classified as a small-molecule inhibitor within the broader category of kinase inhibitors. It specifically targets PIM1 and PIM2, distinguishing itself from other inhibitors that may lack specificity or exhibit low potency .

Synthesis Analysis

Methods

The synthesis of PIM1/2 Kinase Inhibitor VI involves several key steps, focusing on modifying a 7-azaindole core structure to enhance selectivity and potency. The process typically includes:

  1. Substitution at the 6-position: Various substituents are introduced at the 6-position of the 7-azaindole ring to improve binding affinity for the target kinases while minimizing interactions with off-targets .
  2. Use of protective groups: Protective groups such as Boc (tert-butyloxycarbonyl) are employed during synthesis to prevent unwanted reactions, which are later removed under acidic conditions to yield the final product .
  3. Coupling reactions: Techniques such as Suzuki coupling are utilized to form carbon-carbon bonds between aromatic systems, enhancing the compound's structural complexity and interaction potential with the kinase active site .

Technical Details

The synthetic route typically involves:

  • Reagents: Common reagents include piperidine, methanol, and various alkyl or aryl halides.
  • Conditions: Reactions are conducted under controlled temperatures (often around 60 °C) and monitored for completion using techniques like thin-layer chromatography.
Molecular Structure Analysis

Structure

The molecular structure of PIM1/2 Kinase Inhibitor VI features a 7-azaindole scaffold with specific substitutions that enhance its kinase inhibitory activity. The compound's design is based on structural insights into the ATP-binding pocket of PIM kinases, which allows for effective binding and inhibition.

Data

  • Molecular Formula: C₁₃H₁₁ClN₄O
  • Molecular Weight: Approximately 270.71 g/mol
  • 3D Structure: The compound adopts a conformation that aligns well with the binding site geometry of PIM1, facilitating strong interactions through hydrogen bonding and hydrophobic contacts .
Chemical Reactions Analysis

Reactions

PIM1/2 Kinase Inhibitor VI undergoes several critical reactions during its synthesis:

  • Knoevenagel Condensation: This reaction forms carbon-carbon double bonds between aldehydes and active methylene compounds, crucial for building the core structure.
  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction that connects boronic acids with aryl halides to form biaryl compounds, enhancing potency .

Technical Details

Each reaction step is optimized for yield and purity, often requiring purification techniques such as column chromatography to isolate the desired products.

Mechanism of Action

Process

PIM1/2 Kinase Inhibitor VI functions by competitively inhibiting the ATP-binding site of PIM1 and PIM2 kinases. By binding to this site, the inhibitor prevents ATP from accessing its binding location, thereby blocking phosphorylation events that are critical for kinase activity.

Data

In vitro studies have demonstrated that this compound exhibits nanomolar potency against both PIM1 and PIM2, with reported IC50 values in the range of 0.4 to 1.3 nM depending on specific structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Contains functional groups that can participate in further chemical modifications if necessary.
Applications

PIM1/2 Kinase Inhibitor VI has significant potential in scientific research and therapeutic applications:

  • Cancer Therapy: Due to its ability to inhibit pathways involved in cell proliferation and survival, it is being investigated as a treatment option for various malignancies.
  • Cell Signaling Studies: Researchers utilize this compound to study the role of PIM kinases in cellular signaling pathways, particularly those related to immune response and T cell activation .
  • Drug Development: It serves as a lead compound for developing more selective and potent inhibitors targeting PIM kinases.
Introduction to PIM Kinases as Therapeutic Targets

Biological Significance of PIM Kinase Family in Oncogenesis

The PIM kinase family (Proviral Integration site for Moloney murine leukemia virus) comprises three highly conserved serine/threonine kinases—PIM1, PIM2, and PIM3—that function as pivotal orchestrators of cellular survival, proliferation, and metabolic adaptation. Unlike conventional kinases, PIM kinases are constitutively active, with their enzymatic activity governed primarily by transcriptional regulation and protein stability rather than post-translational modifications [4] [10]. This constitutive activation enables rapid responses to extracellular stimuli such as cytokines (e.g., IL-3, IL-7) through JAK/STAT signaling pathways, positioning PIM kinases as key amplifiers of oncogenic cascades [2] [8].

PIM kinases drive tumorigenesis through multifaceted mechanisms:

  • Anti-Apoptotic Signaling: Phosphorylation of BAD (Bcl-2-associated death promoter) at Ser112 disrupts its interaction with Bcl-2/Bcl-xL, inhibiting mitochondrial cytochrome c release and caspase activation [4] [6].
  • Cell Cycle Progression: Inactivation of cell cycle inhibitors p21Cip1/WAF1 and p27Kip1 through phosphorylation promotes G1/S transition [4] [10].
  • Transcriptional Regulation: Phosphorylation stabilizes oncoproteins like c-MYC and enhances their transcriptional activity [2] [4].
  • Therapeutic Resistance: Upregulation of drug efflux pumps (ABC transporters) and modulation of DNA repair pathways confer resistance to chemotherapy and radiotherapy [6] [8].

Table 1: Key Substrates of PIM Kinases in Oncogenesis

SubstratePhosphorylation SiteBiological ConsequenceCancer Relevance
BADSer112Inactivation of pro-apoptotic functionChemoresistance
p21Cip1/WAF1Thr145Cytoplasmic sequestration, CDK inhibitionUncontrolled proliferation
c-MYCSer62Stabilization, enhanced transcriptional activityLymphomagenesis
p27Kip1Thr157/Thr198Cytoplasmic mislocalizationCell cycle dysregulation
eIF4BSer422Enhanced cap-dependent translationProtein synthesis dysregulation

Genomic alterations in PIM kinases—including missense mutations (e.g., PIM1-L184F/N) and deep deletions—occur in ~18.5% of mature B-cell lymphomas, correlating with reduced patient survival [2] [8].

Rationale for Targeting PIM1/2 Isoforms in Hematologic Malignancies

PIM1 and PIM2 exhibit distinct overexpression patterns in hematopoietic tissues compared to PIM3, which is more prevalent in solid tumors. Transcriptomic analyses reveal elevated PIM1/PIM2 expression in CD4+/CD8+ T-cells and B-cell progenitors, aligning with their pathogenetic roles in leukemias and lymphomas [2] [8]. The therapeutic rationale for isoform-selective targeting includes:

  • Lineage-Specific Overexpression: PIM1 is transcriptionally upregulated in acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma, often correlating with adverse prognosis [5] [8].
  • Synergy with Oncogenic Drivers: Co-expression of PIM1 and c-MYC accelerates lymphomagenesis in murine models, with PIM1 phosphorylating c-MYC to enhance its stability and transcriptional activity [2] [4].
  • Metabolic Adaptation: PIM2 phosphorylates 4EBP1 to sustain cap-dependent translation under nutrient deprivation, promoting survival in hypoxic tumor microenvironments [6] [8].
  • Compensatory Isoform Activation: Single PIM knockout mice exhibit minimal phenotypes due to functional redundancy; dual PIM1/2 inhibition is essential to block oncogenic signaling [4] [10].

Table 2: PIM1/2 Alterations in Hematologic Malignancies

MalignancyPIM1 AlterationsPIM2 AlterationsClinical Association
Diffuse Large B-Cell Lymphoma18.5% mutation rate (L2F, L184F/N hotspots)Amplifications (8%)Reduced overall survival
Acute Myeloid LeukemiaOverexpression in 70% of casesOverexpression in 65% of casesChemoresistance
Multiple MyelomaGene amplifications (6%)Overexpression via NF-κB signalingDisease progression

The unique ATP-binding pocket of PIM1/2—characterized by a hinge region with a proline residue (e.g., PIM1: E121RPEPV126)—enables selective targeting without cross-inhibition of structurally divergent kinases like AKT or PKC [10].

Discovery and Development of Benzylidene-Thiazolidinedione-Based Inhibitors

Benzylidene-thiazolidinediones (BTZDs) emerged from structural optimization of thiazolidinedione scaffolds, initially investigated as PPARγ agonists for diabetes. Serendipitously, derivatives lacking PPARγ activation demonstrated potent kinase inhibitory activity [3] [7]. PIM1/2 Kinase Inhibitor VI (CAS 587852-28-6), also designated SMI-16a, exemplifies this class with the chemical structure (Z)-5-(4-Propoxybenzylidene)thiazolidine-2,4-dione [1].

Structural and Pharmacological Optimization:

  • Molecular Design: The 4-propoxybenzylidene moiety enhances hydrophobic interactions with PIM1’s hinge region, while the thiazolidinedione core chelates the kinase’s ATP-binding site [1] [10].
  • Selectivity Profile: SMI-16a inhibits PIM1 (IC50 = 150 nM) and PIM2 (IC50 = 20 nM) with >10-fold selectivity over 57 other kinases, including FLT3 and CDK2 [1]. Moderate inhibition of DYRK1α (68% at 5 µM) occurs but lacks therapeutic relevance [1].
  • Cellular Efficacy: In prostate cancer PC3 cells, SMI-16a reduces viability (IC50 = 48 µM) through induction of G0/G1 arrest and apoptosis [1].
  • In Vivo Activity: Daily intraperitoneal administration (50 mg/kg) in Balb/C mice bearing JC adenocarcinomas reduces tumor mass by 46% after 20 days [1].

Binding Mode Analysis:X-ray crystallography of related BTZDs reveals key interactions:

  • The thiazolidinedione carbonyl forms hydrogen bonds with backbone amides in the hinge region (PIM1: Leu120, Val126).
  • The benzylidene ring occupies a hydrophobic cleft adjacent to the gatekeeper residue.
  • Absence of direct hydrogen bonding to helix α12 explains the compound’s partial agonism in PPARγ assays [3] [10].

Table 3: Pharmacological Properties of PIM1/2 Kinase Inhibitor VI

PropertyValueMethod
Chemical Name(Z)-5-(4-Propoxybenzylidene)thiazolidine-2,4-dioneIUPAC
Molecular FormulaC₁₇H₁₇NO₃SHPLC
Solubility25 mg/mL in DMSOKinetic solubility assay
PIM1 IC50150 nMATP-competitive kinase assay
PIM2 IC5020 nMATP-competitive kinase assay
Antiproliferative Activity (PC3)48 µMMTT assay

Challenges in Monotherapy:Despite preclinical efficacy, BTZDs face limitations:

  • Pharmacokinetics: High protein binding and moderate metabolic stability (T1/2 < 2 hours in liver microsomes) [3].
  • Compensatory Pathways: PIM inhibition triggers feedback upregulation of PI3K/AKT or JAK/STAT signaling, necessitating combinatorial approaches [6] [8].

Properties

Product Name

PIM1/2 Kinase Inhibitor VI

IUPAC Name

5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

InChI

InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)

InChI Key

GBWOSXZUTXXXQF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

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